GSK2194069: A Deep Dive into its Mechanism of Action on Fatty Acid Synthase (FASN)
GSK2194069: A Deep Dive into its Mechanism of Action on Fatty Acid Synthase (FASN)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK2194066 is a potent and selective small molecule inhibitor of human Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis. Upregulated in many cancers, FASN is a prime therapeutic target. GSK2194069 exerts its inhibitory effect by specifically targeting the β-ketoacyl reductase (KR) domain of FASN, competing with the ketoacyl-ACP substrate. This inhibition disrupts the fatty acid synthesis pathway, leading to a reduction in cellular lipid production and subsequent suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of GSK2194069, including detailed quantitative data, experimental protocols, and visual representations of the relevant pathways and workflows.
Core Mechanism of Action
GSK2194069 is a potent inhibitor of the β-ketoacyl reductase (KR) domain of human Fatty Acid Synthase (FASN), with an IC50 of 7.7 nM.[1][2] It demonstrates competitive inhibition with the acetoacetyl-CoA substrate and uncompetitive inhibition with respect to the NADPH cofactor.[3] This specific action on the KR domain blocks the reduction of the β-ketoacyl intermediate to a β-hydroxyacyl intermediate, a critical step in the fatty acid elongation cycle. By halting this process, GSK2194069 effectively curtails the synthesis of new fatty acids, primarily palmitate, which are essential for cancer cell membrane formation, energy storage, and signaling.[2][3]
The inhibitory effects of GSK2194069 are not due to a reduction in FASN protein expression levels.[4] Instead, the compound directly targets the enzymatic activity of FASN. This leads to a dose-dependent decrease in the incorporation of acetate into cellular lipids in various cancer cell lines.[4] The resulting lipid depletion is strongly correlated with an anti-proliferative effect, as demonstrated by the rescue of cell growth upon the addition of exogenous palmitate.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of GSK2194069.
| Parameter | Value | Cell Line/System | Reference |
| hFASN IC50 | 7.7 nM | Recombinant human FASN | [1][2] |
| KR Domain IC50 | 29 nM | Recombinant human FASN KR domain | [2] |
| A549 Cell Proliferation EC50 | 15 nM | A549 non-small-cell lung cancer | [4] |
| Ki vs. Acetoacetyl-CoA | 4.8 nM | Recombinant human FASN | [1] |
| Ki vs. NADPH | 5.6 nM | Recombinant human FASN | [1] |
Table 1: In Vitro and Cellular Potency of GSK2194069
| Cell Line | Cancer Type | Effect of GSK2194069 (100 nM, 24h) | Reference |
| KATO-III | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |
| MKN45 | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |
| A549 | Non-Small-Cell Lung Cancer | Inhibition of fatty acid synthesis | [1] |
| SNU-1 | Gastric Cancer | Inhibition of fatty acid synthesis | [1] |
| LNCaP | Prostate Cancer | Inhibition of cell growth (higher efficacy than in FASN-negative PC3 cells) | [1] |
Table 2: Cellular Activity of GSK2194069 in Various Cancer Cell Lines
Signaling Pathways and Experimental Workflows
FASN Catalytic Cycle and Inhibition by GSK2194069
The following diagram illustrates the multi-step catalytic cycle of FASN and the specific point of inhibition by GSK2194069.
Caption: FASN catalytic cycle and the inhibitory action of GSK2194069 on the KR domain.
Experimental Workflow for Assessing FASN Inhibition
This diagram outlines the typical workflow for evaluating the efficacy of a FASN inhibitor like GSK2194069.
Caption: General experimental workflow for characterizing a FASN inhibitor.
Detailed Experimental Protocols
Disclaimer: The following protocols are compiled from publicly available information. For complete and definitive procedures, please refer to the supplementary information of the cited primary literature, where available.
Recombinant Human FASN Inhibition Assay
This assay measures the overall inhibitory effect of GSK2194069 on the activity of purified human FASN.
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Principle: The assay monitors the oxidation of NADPH to NADP+, which is a required cofactor for the KR and ER domains of FASN. This is measured by the decrease in absorbance at 340 nm.
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Reagents:
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Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.
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Recombinant human FASN.
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Substrates: Acetyl-CoA, Malonyl-CoA, NADPH.
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GSK2194069 dissolved in DMSO.
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Procedure:
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Prepare a reaction mixture containing assay buffer, acetyl-CoA, malonyl-CoA, and NADPH in a 96-well plate.
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Add varying concentrations of GSK2194069 or DMSO (vehicle control) to the wells.
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Initiate the reaction by adding recombinant human FASN.
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Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
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Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
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Cellular Lipogenesis Assay
This assay quantifies the effect of GSK2194069 on de novo fatty acid synthesis in intact cells.
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Principle: Cancer cells are incubated with a radiolabeled or stable isotope-labeled precursor of fatty acid synthesis, such as [1,2-¹³C₂]acetate. The incorporation of the label into the cellular lipid fraction is then measured.
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Reagents:
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Cancer cell line (e.g., A549).
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Cell culture medium.
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[1,2-¹³C₂]acetate.
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GSK2194069 dissolved in DMSO.
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Lipid extraction solvents (e.g., chloroform:methanol).
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Procedure:
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Seed cells in culture plates and allow them to adhere overnight.
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Treat cells with varying concentrations of GSK2194069 or DMSO for a specified period (e.g., 24 hours).
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During the last few hours of treatment, add [1,2-¹³C₂]acetate to the culture medium.
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Wash the cells to remove unincorporated label.
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Extract the total cellular lipids.
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Analyze the lipid extracts by NMR spectroscopy to determine the amount of ¹³C incorporation into fatty acid methylenes.
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Normalize the data to cell number and calculate the inhibition of lipid synthesis.
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Cell Proliferation Assay with Palmitate Rescue
This assay assesses the anti-proliferative effect of GSK2194069 and confirms its on-target mechanism.
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Principle: The viability of cancer cells is measured after treatment with GSK2194069 in the presence or absence of exogenous palmitate. If the cytotoxic effect is due to FASN inhibition, the addition of palmitate should rescue cell growth.
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Reagents:
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Cancer cell line (e.g., A549).
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Cell culture medium.
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GSK2194069 dissolved in DMSO.
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Palmitate complexed to BSA.
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Cell viability reagent (e.g., MTT, CellTiter-Glo).
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Procedure:
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Seed cells in 96-well plates.
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Treat cells with a serial dilution of GSK2194069 in the presence or absence of a fixed concentration of palmitate-BSA.
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Incubate the cells for a period that allows for multiple cell divisions (e.g., 5 days).
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Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
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Calculate the EC50 values and assess the degree of rescue by palmitate.
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Conclusion
GSK2194069 is a highly potent and specific inhibitor of the KR domain of FASN. Its mechanism of action, which involves the competitive inhibition of the ketoacyl substrate, leads to a significant reduction in de novo lipogenesis and subsequent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on FASN inhibitors and cancer metabolism. Further investigation into the in vivo efficacy and safety profile of GSK2194069 and similar compounds will be crucial for their potential clinical translation.
